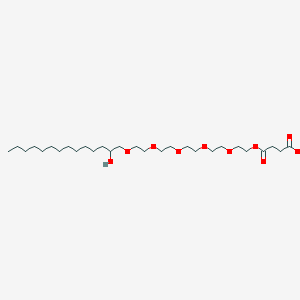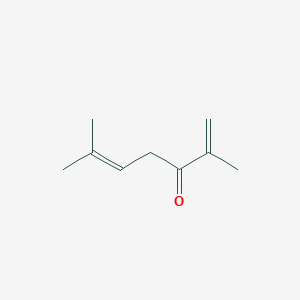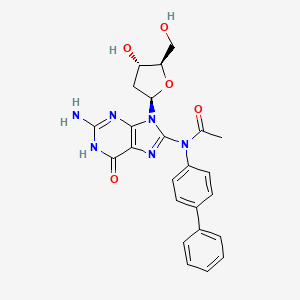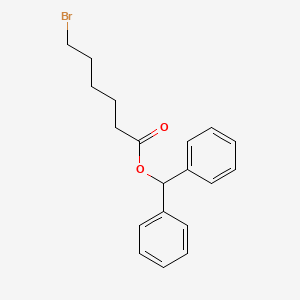
Diphenylmethyl 6-bromohexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenylmethyl 6-bromohexanoate is an organic compound that features a diphenylmethyl group attached to a 6-bromohexanoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diphenylmethyl 6-bromohexanoate can be synthesized through a multi-step process. One common method involves the esterification of 6-bromohexanoic acid with diphenylmethanol. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production time and costs while maintaining high purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Diphenylmethyl 6-bromohexanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 6-bromohexanoate moiety can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield diphenylmethanol and 6-bromohexanoic acid.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Ester Hydrolysis: Acidic hydrolysis uses hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide and reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used
Major Products Formed
Nucleophilic Substitution: Products include substituted hexanoates with various functional groups.
Ester Hydrolysis: Products are diphenylmethanol and 6-bromohexanoic acid.
Oxidation and Reduction: Products include carboxylic acids and alcohols, respectively
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of diphenylmethyl 6-bromohexanoate involves its interaction with various molecular targets. The bromine atom in the 6-bromohexanoate moiety can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The diphenylmethyl group can stabilize reaction intermediates through resonance effects, facilitating various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylmethane: Shares the diphenylmethyl group but lacks the 6-bromohexanoate moiety.
6-Bromohexanoic Acid: Contains the 6-bromohexanoate moiety but lacks the diphenylmethyl group.
Methyl 6-bromohexanoate: Similar ester structure but with a methyl group instead of a diphenylmethyl group
Uniqueness
Diphenylmethyl 6-bromohexanoate is unique due to the combination of the diphenylmethyl and 6-bromohexanoate moieties. This combination imparts distinct reactivity and stability, making it a versatile compound in various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
92518-33-7 |
|---|---|
Molekularformel |
C19H21BrO2 |
Molekulargewicht |
361.3 g/mol |
IUPAC-Name |
benzhydryl 6-bromohexanoate |
InChI |
InChI=1S/C19H21BrO2/c20-15-9-3-8-14-18(21)22-19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-2,4-7,10-13,19H,3,8-9,14-15H2 |
InChI-Schlüssel |
KWYHPLDSQDPFHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)CCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


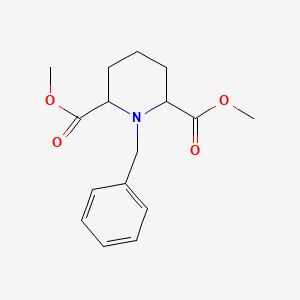
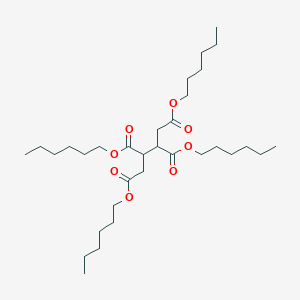
![2-[2-(4-Hydroxyphenyl)hydrazinylidene]-4-methoxynaphthalen-1(2H)-one](/img/structure/B14357449.png)
![2-[(2,4-dichlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-6-one](/img/structure/B14357457.png)
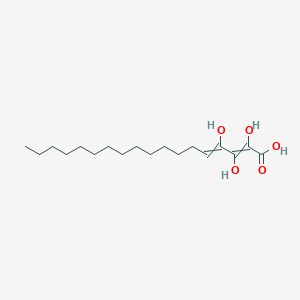

![1,1'-Binaphthalene, 2,2'-bis[(1-bromo-2-naphthalenyl)methoxy]-](/img/structure/B14357479.png)
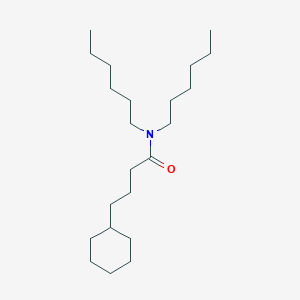
![N-[2,2-Dimethoxy-2-(4-nitrophenyl)ethyl]acetamide](/img/structure/B14357502.png)

![5-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)-3-methylpent-3-en-2-ol](/img/structure/B14357506.png)
